molecular formula C16H17NO5S B5003063 phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate

phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate

Cat. No. B5003063
M. Wt: 335.4 g/mol
InChI Key: FJFLLTPSTAKGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate (PMNG) is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. PMNG is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.38 g/mol.

Mechanism of Action

The mechanism of action of phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is overexpressed in inflamed tissues and is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of many inflammatory genes. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of many inflammatory diseases.

Advantages and Limitations for Lab Experiments

Phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate has several advantages for lab experiments, including its high yield and purity, its solubility in organic solvents, and its potent anti-inflammatory and analgesic effects. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several future directions for the study of phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate, including the development of new synthetic methods for its preparation, the exploration of its potential applications in drug discovery and material science, and the investigation of its mechanism of action and physiological effects in more detail. Some potential areas of research include the development of this compound-based drugs for the treatment of inflammatory and pain-related disorders, the synthesis of novel this compound derivatives with improved pharmacological properties, and the preparation of functional materials based on this compound.

Synthesis Methods

Phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylglycine, followed by the addition of phenyl magnesium bromide. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

Phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain-relieving drugs. In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, this compound has been used as a precursor for the preparation of functional materials with unique optical and electronic properties.

properties

IUPAC Name

phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(12-16(18)22-14-6-4-3-5-7-14)23(19,20)15-10-8-13(21-2)9-11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLLTPSTAKGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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